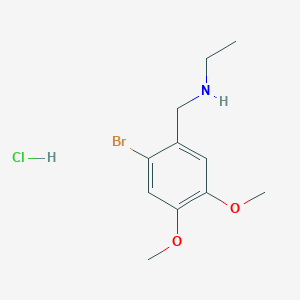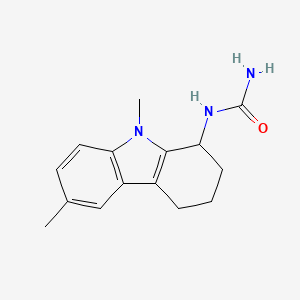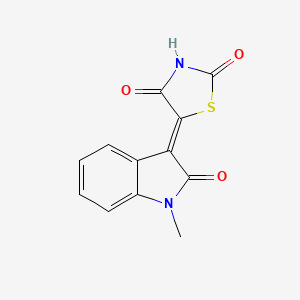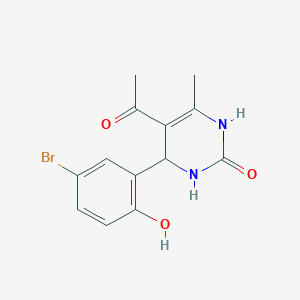
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride, also known as 2C-B-Br, is a chemical compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been widely used in scientific research. The compound is known for its unique chemical properties and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride is believed to involve the activation of the 5-HT2A receptor. The compound binds to the receptor and activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. The resulting effects include hallucinations, altered perception, and changes in mood and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It has also been shown to increase the release of hormones such as cortisol and prolactin. In addition, the compound has been shown to have effects on the immune system, including the suppression of T-cell function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride has several advantages for use in lab experiments. The compound is highly selective for the 5-HT2A receptor, making it a useful tool for studying the receptor system. It is also relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. The compound is a potent hallucinogen, which can make it difficult to control the effects of the drug on study participants. In addition, the compound is illegal in many countries, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride. One area of interest is the potential therapeutic applications of the compound. Studies have shown that the compound has anti-inflammatory and analgesic properties, which could make it useful for treating conditions such as chronic pain and inflammation.
Another area of interest is the development of selective agonists and antagonists for the 5-HT2A receptor. These compounds could be used to further study the receptor system and could have potential therapeutic applications.
Conclusion
This compound is a potent hallucinogenic drug that has been extensively studied in scientific research. The compound has a high affinity for the 5-HT2A receptor and has been used as a tool to study the receptor system. It has also been shown to have potential therapeutic applications. However, the compound is a potent hallucinogen and is illegal in many countries, which can limit its availability for research purposes.
Synthesemethoden
The synthesis of N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride has been used extensively in scientific research as a tool to study the serotonin receptor system. The compound has been shown to have a high affinity for the 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of the drug. The compound has also been used in studies on the structure-activity relationship of phenethylamine derivatives.
Eigenschaften
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-4-13-7-8-5-10(14-2)11(15-3)6-9(8)12;/h5-6,13H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCPZWPYSPTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128663.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)


![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)

![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)


![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)
![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)


![4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5128785.png)